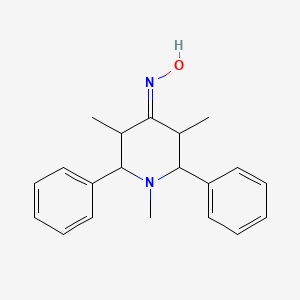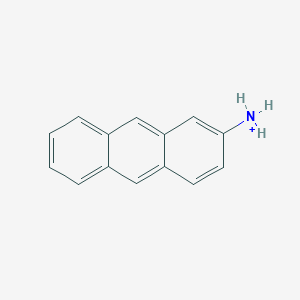
Anthracen-2-aminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a derivative of anthracene, which consists of three fused benzene rings, and contains an amino group at the second position of the anthracene structure . This compound is known for its interesting photophysical and photochemical properties, making it a subject of extensive research in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of anthracen-2-aminium typically involves the nitration of anthracene followed by reduction. One common method is the nitration of anthracene to form 2-nitroanthracene, which is then reduced to 2-anthracenamine using reducing agents such as tin and hydrochloric acid . Another method involves the direct amination of anthracene using ammonia or amines under high temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of 2-nitroanthracene. This process uses catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) to facilitate the reduction reaction . The reaction is typically carried out in a solvent such as ethanol or methanol under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Anthracen-2-aminium undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: It can be reduced to form dihydroanthracene derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Halogenated and nitrated anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
Anthracen-2-aminium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds, including dyes and pigments.
Medicine: Research is being conducted on its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
Wirkmechanismus
The mechanism of action of anthracen-2-aminium involves its interaction with molecular targets through π-π stacking interactions and hydrogen bonding. These interactions facilitate the binding of the compound to specific sites on target molecules, leading to various biological and chemical effects . The pathways involved include the modulation of electronic properties and the stabilization of reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Anthracenamine: Similar in structure but with different substitution patterns.
9,10-Diphenylanthracene: Known for its use in OLEDs and as a fluorescent probe.
Anthraquinone: An oxidized derivative of anthracene with applications in dye production.
Uniqueness
Anthracen-2-aminium is unique due to its specific substitution pattern, which imparts distinct photophysical and photochemical properties. This makes it particularly useful in applications requiring strong fluorescence and specific electronic properties .
Eigenschaften
CAS-Nummer |
70902-55-5 |
|---|---|
Molekularformel |
C14H12N+ |
Molekulargewicht |
194.25 g/mol |
IUPAC-Name |
anthracen-2-ylazanium |
InChI |
InChI=1S/C14H11N/c15-14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9H,15H2/p+1 |
InChI-Schlüssel |
YCSBALJAGZKWFF-UHFFFAOYSA-O |
Kanonische SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)[NH3+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]dibenzene](/img/structure/B14481892.png)

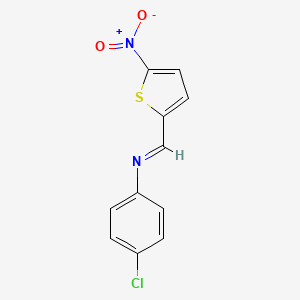
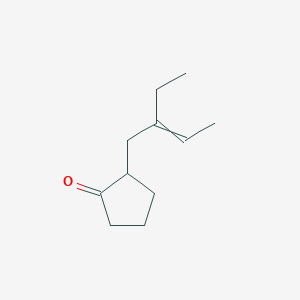
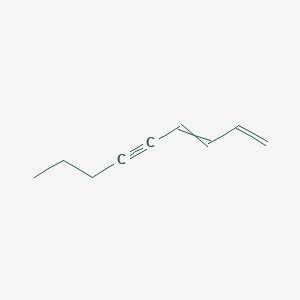

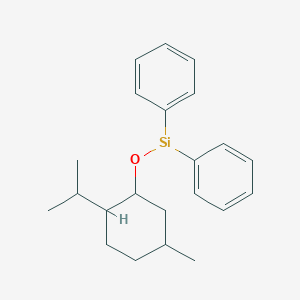

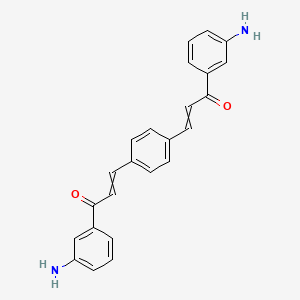
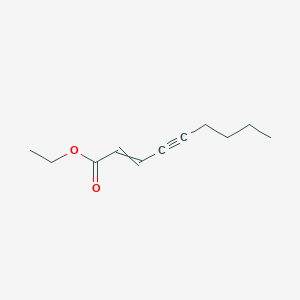
![N,N-Dimethyl-1-sulfanylidene-1-[(triphenylgermyl)sulfanyl]methanamine](/img/structure/B14481965.png)
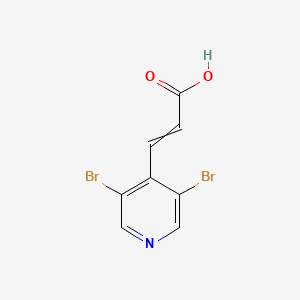
![5-Nitro-7H-benzo[C]fluorene](/img/structure/B14481978.png)
